Product packaging for Furo[3,2-b]pyridin-2-ylmethanol(Cat. No.:CAS No. 162537-61-3)

Furo[3,2-b]pyridin-2-ylmethanol

Cat. No.: B066503
CAS No.: 162537-61-3
M. Wt: 149.15 g/mol
InChI Key: OIMBQDHQXBDNFX-UHFFFAOYSA-N
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Description

Overview of Fused Heterocycles in Medicinal Chemistry and Organic Synthesis

Fused heterocycles are organic compounds in which at least one heterocyclic ring is fused to another ring, which can be either carbocyclic or another heterocycle. This fusion of ring systems results in rigid, planar structures with unique electronic properties and three-dimensional shapes that are often complementary to the binding sites of biological macromolecules. Consequently, fused heterocycles are of paramount importance in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. Their structural complexity and diverse reactivity also make them intriguing targets and building blocks in the field of organic synthesis. The development of efficient synthetic methodologies for the construction of these intricate molecules is an active and vital area of chemical research.

Significance of the Furo[3,2-b]pyridine (B1253681) Core as a Privileged Scaffold

The Furo[3,2-b]pyridine core is a bicyclic aromatic heterocycle consisting of a furan (B31954) ring fused to a pyridine (B92270) ring. This particular arrangement of atoms imparts a unique set of physicochemical properties to the molecule, making it a "privileged scaffold" in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the development of a wide range of biologically active compounds.

The Furo[3,2-b]pyridine nucleus has been identified as a key structural motif in compounds exhibiting a variety of pharmacological activities. Research has shown that derivatives of this scaffold can act as potent and selective inhibitors of various kinases, which are crucial enzymes involved in cellular signaling pathways. nih.govresearchgate.net Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinase inhibitors a significant class of therapeutic agents. Furthermore, the Furo[3,2-b]pyridine core has been explored for its potential in modulating other biological pathways, highlighting its broad therapeutic potential. nih.gov

Contextualization of Furo[3,2-b]pyridin-2-ylmethanol within Furo[3,2-b]pyridine Chemistry

This compound is a specific derivative of the Furo[3,2-b]pyridine scaffold, characterized by a hydroxymethyl (-CH₂OH) group at the 2-position of the furo-pyridine ring system. This seemingly simple functionalization introduces a reactive handle that can be utilized for further chemical modifications, making it a valuable synthetic intermediate. The presence of the primary alcohol group allows for a range of chemical transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These transformations enable the synthesis of a diverse library of Furo[3,2-b]pyridine derivatives with potentially new or enhanced biological activities.

While extensive research has been conducted on the broader class of Furo[3,2-b]pyridine derivatives, detailed studies focusing specifically on the synthesis, reactivity, and applications of this compound are less prevalent in publicly available literature. However, its role as a key building block can be inferred from the general principles of organic synthesis and the known chemistry of the Furo[3,2-b]pyridine ring system.

Below is a data table summarizing the key properties of this compound:

PropertyValue
CAS Number 162537-61-3
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Synonyms (Furo[3,2-b]pyridin-2-yl)methanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B066503 Furo[3,2-b]pyridin-2-ylmethanol CAS No. 162537-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBQDHQXBDNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)CO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610852
Record name (Furo[3,2-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162537-61-3
Record name (Furo[3,2-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 162537-61-3
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Synthetic Methodologies and Strategies for Furo 3,2 B Pyridin 2 Ylmethanol and Its Derivatives

De Novo Synthesis Approaches to the Furo[3,2-b]pyridine (B1253681) Nucleus

The construction of the fused bicyclic furo[3,2-b]pyridine system from simpler precursors can be achieved through various strategic bond formations, often involving cyclization as a key step.

Nucleophilic aromatic substitution (SNAr) serves as a foundational strategy for building fused heterocyclic systems. In the context of furopyridines, this approach typically involves the reaction of a halogenated pyridine (B92270) with a nucleophile, followed by a subsequent cyclization step to form the furan (B31954) ring. nih.gov Pyridine's electron-deficient nature makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, where the intermediate anion can be effectively stabilized by the nitrogen atom. vaia.comyoutube.com

For the synthesis of the furo[3,2-b]pyridine core, a plausible pathway begins with a 2-hydroxy-3-halopyridine. The reaction sequence would involve:

SNAr Reaction: A nucleophile, such as the enolate of an α-hydroxy ester (e.g., tert-butyl 2-hydroxyacetate), attacks the halogenated position of the pyridine ring. nih.gov

Intramolecular Cyclization: The hydroxyl group on the pyridine precursor then acts as an intramolecular nucleophile, attacking the ester carbonyl or a related functional group to close the furan ring.

Decarboxylation: A final decarboxylation step can yield the desired furo[3,2-b]pyridine core. nih.gov

This strategy has been successfully employed on a gram scale for the related furo[2,3-b]pyridine (B1315467) isomer, demonstrating its robustness and scalability. nih.gov The choice of a weakly basic leaving group, such as a halide, is crucial for the success of the initial substitution step. youtube.com

Copper(I) catalysis is instrumental in C-C bond formation, particularly in reactions involving acetylides, such as the well-known Sonogashira coupling. beilstein-journals.org While often used in conjunction with palladium, copper can independently catalyze the coupling of aryl halides with terminal alkynes. This methodology has been applied to the synthesis of 2-arylbenzo[b]furans, an analogous carbocyclic system, by coupling o-iodophenols with aryl acetylenes. capes.gov.br

In the synthesis of furo[3,2-b]pyridines, a copper(I)-catalyzed process would involve the reaction of a 2-hydroxy-3-halopyridine with a terminal alkyne. The copper acetylide, formed in situ, acts as the active nucleophilic species that substitutes the halide on the pyridine ring. Subsequent intramolecular cyclization of the resulting 3-alkynyl-2-hydroxypyridine intermediate, often facilitated by the copper catalyst, yields the 2-substituted furo[3,2-b]pyridine ring system. This approach is frequently integrated into palladium-co-catalyzed systems to enhance efficiency. benthamdirect.comnih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C and C-O bonds. libretexts.orgnih.gov A highly efficient one-pot synthesis of 2-substituted furo[3,2-b]pyridines utilizes a sequential palladium-catalyzed process. benthamdirect.comresearchgate.netnih.gov This strategy combines a Sonogashira-type C-C coupling followed by an intramolecular C-O bond-forming cyclization.

The reaction typically starts with 3-chloro-2-hydroxypyridine (B189369) and a variety of terminal alkynes. The process is catalyzed by a Pd/C-CuI system in the presence of a phosphine (B1218219) ligand and a base. benthamdirect.comnih.gov

The proposed mechanism involves two key stages within the single pot:

Sonogashira Coupling: The palladium catalyst facilitates the coupling of the 3-chloro-2-hydroxypyridine with the terminal alkyne, forming a 3-alkynyl-2-hydroxypyridine intermediate.

Intramolecular Cyclization: The same catalytic system then promotes the intramolecular hydroalkoxylation, where the pyridin-2-ol oxygen attacks the alkyne, leading to the formation of the furan ring and yielding the final 2-substituted furo[3,2-b]pyridine product. nih.gov

This method is notable for its operational simplicity and the use of an inexpensive and stable palladium on carbon (Pd/C) catalyst. benthamdirect.com

The efficiency of the palladium-catalyzed synthesis of furo[3,2-b]pyridines can be significantly enhanced through the application of ultrasound irradiation. benthamdirect.comresearchgate.netnih.gov Ultrasound is known to accelerate reaction rates, improve yields, and reduce reaction times by promoting mass transfer and generating localized high-temperature and high-pressure zones, a phenomenon known as acoustic cavitation. rsc.orgbohrium.com

In the one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and terminal alkynes, performing the reaction under ultrasound irradiation leads to a convenient and direct route to the desired products. benthamdirect.comnih.gov This sustainable approach often allows for milder reaction conditions and is considered an energy-efficient green chemistry protocol. rsc.org

The table below summarizes the results for the ultrasound-assisted synthesis of various 2-substituted furo[3,2-b]pyridine derivatives.

Starting AlkyneResulting 2-Substituted Furo[3,2-b]pyridineYield (%)Reference
Phenylacetylene2-Phenylfuro[3,2-b]pyridine85 nih.gov
1-Ethynyl-4-fluorobenzene2-(4-Fluorophenyl)furo[3,2-b]pyridine82 nih.gov
1-Ethynyl-4-methoxybenzene2-(4-Methoxyphenyl)furo[3,2-b]pyridine80 nih.gov
Prop-2-yn-1-olFuro[3,2-b]pyridin-2-ylmethanol75 nih.gov
3-Phenylprop-2-yn-1-ol(2-Phenylfuro[3,2-b]pyridin-2-yl)methanol78 nih.gov

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful strategy for constructing six-membered heterocycles like pyridines. sigmaaldrich.com This reaction involves an electron-deficient diene (azadiene), such as a 1,2,4-triazine (B1199460), reacting with an electron-rich dienophile. nih.govresearchgate.net The initial [4+2] cycloaddition is typically followed by a retro-Diels-Alder reaction, leading to the extrusion of a small molecule (e.g., N₂) and the formation of an aromatic ring. nih.gov

To construct a furo[3,2-b]pyridine nucleus, this strategy would require a 1,2,4-triazine tethered to a suitable dienophile that either is or can be converted into the furan ring. An intramolecular approach, where the dienophile is part of a side chain attached to the triazine, often proceeds under milder conditions than intermolecular versions. nih.gov A potential precursor could be a 1,2,4-triazine with an alkynyl- or alkenyl-substituted furan tethered at the appropriate position. The intramolecular cycloaddition would form the pyridine ring fused to the existing furan ring. This methodology has been successfully used to prepare the isomeric dihydrofuro[2,3-b]pyridines. nih.gov

The reactivity of the 1,2,4-triazine can be tuned by substituents, which can be crucial for achieving successful cycloaddition under manageable conditions. researchgate.netnih.gov

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry by maximizing atom economy and procedural simplicity. acs.orgnih.gov While the primary focus is on the furo[3,2-b]pyridine isomer, the synthesis of the related furo[2,3-c]pyridine (B168854) skeleton is notably achieved via a three-component condensation.

Specifically, an "unusual" outcome of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction yields the furo[2,3-c]pyridine core. acs.orgnih.gov The standard GBB reaction synthesizes imidazo-fused heterocycles from a heterocyclic amidine, an aldehyde, and an isonitrile. However, when pyridoxal (B1214274) is used as the aldehyde component with 2-aminopyridine (B139424) and an isocyanide, the reaction pathway deviates. acs.org Instead of the expected cyclization involving the pyridine nitrogen, the phenolic hydroxyl group of pyridoxal participates, leading to the formation of a 2,3-diamino-furo[2,3-c]pyridine derivative. nih.gov

The reaction can be optimized to proceed at room temperature, avoiding the need for microwave heating, and serves as a key step in the synthesis of more complex tricyclic scaffolds. acs.orgnih.gov

Groebke–Blackburn–Bienaymé Reaction for Furo[2,3-c]pyridines acs.org
Component 1Component 2Component 3Key ConditionsProduct Type
2-AminopyridinePyridoxaltert-Octyl isocyanideAcid catalyst (HCl in dioxane), Anhydrous MeOH(7-methyl-3-(pyridin-2-ylamino)-2-((2,4,4-trimethylpentan-2-yl)amino)furo[2,3-c]pyridin-4-yl)methanol

Three-Component Condensation Reactions for Fused Furo[2,3-c]pyridines

Groebke-Blackburn-Bienaymé Multicomponent Reaction Modifications

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed three-component reaction involving an aminoazine, an aldehyde, and an isonitrile, typically yielding imidazo[1,2-a]-heterocycles. Current time information in Oskarshamn, SE.nih.gov Modifications to this reaction, particularly through the choice of aldehyde, can lead to alternative heterocyclic scaffolds.

However, a direct synthetic route to the this compound scaffold using GBB reaction modifications is not well-established in the reviewed scientific literature. The literature primarily describes the formation of the isomeric furo[2,3-c]pyridine system as an "unusual" product in GBB reactions.

Role of Pyridoxal as an Aldehyde Component

The use of pyridoxal as the aldehyde component in the Groebke-Blackburn-Bienaymé reaction can lead to a deviation from the expected imidazo[1,2-a]pyridine (B132010) product. Instead, the reaction can yield a furo[2,3-c]pyridine skeleton. Current time information in Oskarshamn, SE. This is considered an "unusual" outcome of the GBB reaction.

The proposed mechanism suggests that the phenolic hydroxyl group of pyridoxal participates in the cyclization process. The reaction between pyridoxal and 2-aminopyridine forms a Schiff base, which then undergoes cyclization involving the phenolic hydroxyl group, rather than the anticipated cyclization involving the pyridine nitrogen. This alternative pathway results in the formation of the furo[2,3-c]pyridine core. For instance, the acid-catalyzed three-component reaction of 2-aminopyridine, pyridoxal, and tert-octyl isocyanide in anhydrous methanol (B129727) under microwave irradiation has been shown to produce (7-methyl-3-(pyridin-2-ylamino)-2-((2,4,4-trimethylpentan-2-yl)amino)furo[2,3-c]pyridin-4-yl)methanol. Current time information in Oskarshamn, SE.

It is important to note that this methodology leads to the furo[2,3-c]pyridine isomer and not the this compound isomer.

Diazotization Strategies for Tricyclic Furo[2,3-c]pyridines

Diazotization reactions of aminopyridines are a common strategy for the synthesis of various substituted pyridines and fused heterocyclic systems. In dilute mineral acids, 2- and 4-aminopyridines can be diazotized to form diazonium ions, which are subsequently hydrolyzed to the corresponding hydroxy compounds. google.com For the synthesis of dihalopyridines, a 3-aminopyridine (B143674) can undergo diazotization with a nitrite (B80452) salt to form a diazonium salt, which is then reacted with a halo acid in the presence of a copper(I) catalyst. google.com

In the context of furopyridines, diazotization has been employed as a post-modification strategy for products obtained from the unusual Groebke-Blackburn-Bienaymé reaction. Specifically, 2,3-diamino-furo[2,3-c]pyridines can undergo nitrosonium-mediated diazotization to form novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffolds. Current time information in Oskarshamn, SE. However, the application of diazotization strategies to amino-Furo[3,2-b]pyridines to generate corresponding tricyclic systems is not extensively detailed in the surveyed literature.

Functionalization and Derivatization Strategies for this compound

Once the Furo[3,2-b]pyridine core is synthesized, further functionalization and derivatization are crucial for developing a library of compounds for various applications. Key strategies include the introduction of specific moieties, chemoselective cross-coupling reactions, and the use of protecting groups.

Introduction of the Hydroxymethyl Moiety

The introduction of a hydroxymethyl group, particularly at the C2 position of the Furo[3,2-b]pyridine scaffold, yields the target compound this compound. While specific, detailed research findings on the direct synthesis of this compound are not abundant in the primary literature, the existence of this compound and its protected forms as commercially available intermediates suggests established synthetic routes. clearsynth.comorganic-chemistry.org A plausible synthetic approach involves the construction of the Furo[3,2-b]pyridine ring system with a precursor functional group at the C2 position that can be readily converted to a hydroxymethyl group. For example, a C2-ester or a C2-carboxylic acid could be reduced to the corresponding alcohol.

Chemoselective Cross-Coupling Reactions at C3 and C5 Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the functionalization of heterocyclic systems. For Furo[3,2-b]pyridine derivatives with halogen or triflate handles at the C3 and C5 positions, these reactions allow for the selective introduction of various substituents.

The chemoselectivity of these reactions is often dependent on the nature of the leaving group (e.g., I, Br, Cl, OTf) and the reaction conditions, including the choice of palladium catalyst, ligand, and base. libretexts.org In di-substituted pyridines, the relative reactivity of the positions can be exploited for sequential cross-coupling, enabling the synthesis of asymmetrically substituted derivatives.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide or triflate. For dihalo-Furo[3,2-b]pyridine derivatives, it is possible to achieve selective coupling at one position over the other by carefully selecting the reaction conditions. For instance, in related dihalopyridine systems, the use of specific palladium catalysts and ligands can direct the coupling to a particular position. polyu.edu.hkgelest.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Similar to the Suzuki coupling, the Sonogashira reaction can be performed chemoselectively on dihalo-Furo[3,2-b]pyridine systems. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Below is a hypothetical data table illustrating potential chemoselective cross-coupling reactions on a dihalo-Furo[3,2-b]pyridine precursor, based on established principles for similar heterocyclic systems.

EntrySubstrateCoupling PartnerReaction TypeCatalyst/LigandBaseSolventMajor Product
13-Bromo-5-chloro-Furo[3,2-b]pyridin-2-ylmethanolPhenylboronic acidSuzukiPd(PPh3)4Na2CO3Toluene/H2O3-Phenyl-5-chloro-Furo[3,2-b]pyridin-2-ylmethanol
23-Bromo-5-chloro-Furo[3,2-b]pyridin-2-ylmethanolEthynylbenzeneSonogashiraPdCl2(PPh3)2/CuIEt3NTHF3-(Phenylethynyl)-5-chloro-Furo[3,2-b]pyridin-2-ylmethanol
33-Iodo-5-bromo-Furo[3,2-b]pyridin-2-ylmethanol4-Methoxyphenylboronic acidSuzukiPd(OAc)2/SPhosK3PO41,4-Dioxane3-(4-Methoxyphenyl)-5-bromo-Furo[3,2-b]pyridin-2-ylmethanol

Protection and Deprotection Strategies (e.g., tert-Butyldimethylsilyloxy Group)

The hydroxyl group of the hydroxymethyl moiety in this compound often requires protection during subsequent synthetic transformations, such as cross-coupling reactions. The tert-butyldimethylsilyl (TBDMS) group is a commonly used protecting group for alcohols due to its ease of introduction, stability under a range of reaction conditions, and selective removal. organic-chemistry.org

Protection: The protection of the hydroxymethyl group can be achieved by reacting this compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in a solvent like dimethylformamide (DMF). organic-chemistry.org This reaction yields 2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine.

Deprotection: The TBDMS group can be removed under various conditions. A common method involves the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org Other reagents for deprotection include acids (e.g., acetic acid in water), or specific metal catalysts. organic-chemistry.org The choice of deprotection method depends on the other functional groups present in the molecule to ensure chemoselectivity. For instance, iron(III) tosylate has been reported as a mild and chemoselective catalyst for the deprotection of TBDMS ethers. iwu.edu

The following table summarizes the protection and deprotection of the hydroxymethyl group.

StepReactantReagentsSolventProduct
ProtectionThis compoundTBDMSCl, ImidazoleDMF2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine
Deprotection2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridineTBAFTHFThis compound

Scale-Up and Process Optimization in Furo[3,2-b]pyridine Synthesis

The successful transition from laboratory-scale synthesis to larger-scale production of furo[3,2-b]pyridine derivatives hinges on robust and optimized synthetic methodologies. Key considerations in this endeavor include the feasibility of gram-scale synthesis and the strategic minimization of purification steps, which are critical for improving efficiency and reducing costs.

The viability of producing significant quantities of the furo[3,2-b]pyridine core has been demonstrated, indicating the feasibility of gram-scale synthesis for its derivatives. While the synthesis of certain intermediates, such as 3-bromo-5-iodofuro[3,2-b]pyridine, can be technically challenging, it is achievable on a gram scale. researchgate.net This is a crucial precursor for the synthesis of various substituted furo[3,2-b]pyridines through chemoselective metal-mediated couplings. researchgate.netnih.govresearchgate.net

Furthermore, research on the closely related isomer, furo[2,3-b]pyridine, provides a strong basis for the scalability of furopyridine synthesis in general. A concise 4-step synthetic route has been successfully executed on a multi-gram scale, highlighting the potential for large-scale production. nih.govchemrxiv.orgnih.gov This optimized synthesis provides rapid access to the furopyridine core, which is essential for extensive structure-activity relationship (SAR) studies in drug discovery. nih.govchemrxiv.org

The initial steps of this scalable synthesis involved the conversion of 2,5-dichloronicotinic acid to an ethyl ester, followed by a tandem SNAr-cyclisation reaction with tert-butyl 2-hydroxyacetate. nih.govchemrxiv.org These reactions proceeded in excellent yields of 92% and 86% respectively, on a gram scale. chemrxiv.org

Table 1: Gram-Scale Synthesis of a Furo[2,3-b]pyridine Intermediate

Step Starting Material Reagents and Conditions Product Yield Scale Reference
1 2,5-Dichloronicotinic acid EtOH, H₂SO₄, 80°C, 16h Ethyl 2,5-dichloronicotinate 95% - chemrxiv.org
2 Ethyl 2,5-dichloronicotinate tert-Butyl 2-hydroxyacetate, NaH, THF, 0-70°C, 3h tert-Butyl 5-chloro-furo[2,3-b]pyridine-2-carboxylate 88% Gram-scale nih.govchemrxiv.org
3 tert-Butyl 5-chloro-furo[2,3-b]pyridine-2-carboxylate TFA 5-Chlorofuro[2,3-b]pyridin-2-ol 89% Gram-scale nih.govchemrxiv.org

A significant advancement in the process optimization of furopyridine synthesis is the development of routes that minimize the need for chromatographic purification. nih.govchemrxiv.org Column chromatography is often a bottleneck in scaling up chemical syntheses, as it is time-consuming, requires large volumes of solvents, and can lead to product loss.

In a notable 4-step synthesis of a furo[2,3-b]pyridine derivative, only the final step required purification by column chromatography. nih.govchemrxiv.orgnih.gov The initial three steps, from the starting nicotinic acid to the penultimate intermediate, were successfully conducted on a gram scale without the need for chromatographic purification at any stage. nih.govchemrxiv.org This was achieved through a carefully designed reaction sequence that yielded products of sufficient purity for subsequent steps.

The key steps that bypassed chromatography included the esterification of the starting acid, a tandem SNAr-cyclisation reaction, and a subsequent TFA-mediated tert-butyl ester cleavage and decarboxylation. nih.govchemrxiv.org The ability to telescope these reactions without intermediate purification represents a major step towards a more efficient and industrially viable synthesis of the furopyridine scaffold.

Other synthetic strategies for the furo[3,2-b]pyridine core, such as one-pot Sonogashira coupling followed by heteroannulation, also offer potential for streamlined processes with fewer purification steps. researchgate.net Similarly, Pd(0)-catalyzed intramolecular cyclization presents an efficient and general approach to highly functionalized furo[3,2-b]pyridines in high yields, which can also contribute to minimizing purification efforts. researchgate.net

Table 2: Overview of Purification Strategies in Furopyridine Synthesis

Synthetic Strategy Key Features Purification Requirements Reference
4-Step Furo[2,3-b]pyridine Synthesis Tandem SNAr-cyclisation, TFA-mediated decarboxylation Only the final step requires column chromatography nih.govchemrxiv.orgnih.gov
Chemoselective Metal-Mediated Couplings Assembly of the furo[3,2-b]pyridine scaffold Dependent on specific reaction conditions researchgate.netnih.gov
Pd(0)-Catalyzed Intramolecular Cyclization Efficient and general for trisubstituted furo[3,2-b]pyridines High yield may simplify purification researchgate.net
One-Pot Sonogashira Coupling/Heteroannulation Streamlined reaction sequence Potentially fewer intermediate purifications researchgate.net

Advanced Spectroscopic and Structural Elucidation of Furo 3,2 B Pyridin 2 Ylmethanol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For Furo[3,2-b]pyridin-2-ylmethanol and its analogs, ¹H and ¹³C NMR are the primary techniques used.

For instance, in the ¹H NMR spectrum of 2-(hydroxymethyl)pyridine, the protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would be expected to appear as a singlet or a multiplet, depending on coupling with the hydroxyl proton, typically in the range of δ 4.5-5.0 ppm. The hydroxyl proton itself is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

A representative ¹H NMR dataset for a substituted furo[3,2-b]pyridine (B1253681), Methyl 4-(4-cyanophenyl)-1-tosyl-1,4-dihydrobenzofuro[3,2-b]pyridine-3-carboxylate, shows the complexity of these spectra. The aromatic protons appear at δ 8.43–8.37 (m, 1H), 8.13 (s, 1H), 7.61 (d, J = 8.4 Hz, 2H), 7.38–7.32 (m, 3H), 7.31–7.26 (m, 4H), and 6.67 (d, J = 8.4 Hz, 2H). The methoxy (B1213986) and methyl groups of the substituents appear at δ 3.71 (s, 3H) and 2.47 (s, 3H) respectively, while a singlet at δ 5.22 (s, 1H) corresponds to a proton on the dihydropyridine (B1217469) ring.

Interactive Data Table: Representative ¹H NMR Data of a Furo[3,2-b]pyridine Analog

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.43–8.37m-Aromatic H
8.13s-Aromatic H
7.61d8.4Aromatic H
7.38–7.32m-Aromatic H
7.31–7.26m-Aromatic H
6.67d8.4Aromatic H
5.22s-Dihydropyridine H
3.71s--OCH₃
2.47s--CH₃

Data for Methyl 4-(4-cyanophenyl)-1-tosyl-1,4-dihydrobenzofuro[3,2-b]pyridine-3-carboxylate.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the carbon atoms of the fused furan (B31954) and pyridine rings would be expected in the aromatic region of the spectrum (typically δ 100-160 ppm). The carbon of the methylene group (-CH₂OH) would appear at a higher field, generally in the range of δ 60-70 ppm.

In the case of the related compound, Methyl 4-(4-cyanophenyl)-1-tosyl-1,4-dihydrobenzofuro[3,2-b]pyridine-3-carboxylate, the ¹³C NMR spectrum shows a multitude of signals corresponding to the complex structure. Key signals include the carbonyl carbon at δ 165.5, various aromatic carbons between δ 111.1 and δ 154.4, the methoxy carbon at δ 52.3, a carbon of the dihydropyridine ring at δ 40.5, and the methyl carbon of the tosyl group at δ 21.8.

Interactive Data Table: Representative ¹³C NMR Data of a Furo[3,2-b]pyridine Analog

Chemical Shift (ppm)Assignment
165.5C=O
154.4 - 111.1Aromatic C
52.3-OCH₃
40.5Dihydropyridine C
21.8-CH₃

Data for Methyl 4-(4-cyanophenyl)-1-tosyl-1,4-dihydrobenzofuro[3,2-b]pyridine-3-carboxylate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. For this compound (C₈H₇NO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms.

While specific HRMS data for this compound is not available in the provided search results, data for a related benzofuro[3,2-b]pyridine derivative illustrates the precision of this technique. For Methyl 4-(4-cyanophenyl)-1-tosyl-1,4-dihydrobenzofuro[3,2-b]pyridine-3-carboxylate, the calculated mass for the protonated molecule [M+H]⁺ (C₂₇H₂₁N₂O₅S) is 485.1166, and the experimentally found mass is 485.1168, confirming the elemental composition.

Single-Crystal X-ray Diffraction for Definitive Structural Confirmation

Although a crystal structure for this compound has not been specifically reported in the searched literature, the analysis of related structures provides insight into the expected molecular geometry. For instance, the crystal structures of N-(pyridine-2-carbonyl)pyridine-2-carboxamides have been determined, revealing details about the planarity and intermolecular interactions of pyridine-containing compounds. rsc.org

A hypothetical crystallographic analysis of this compound would involve the collection of diffraction data from a suitable single crystal. The data would then be processed and refined to yield a structural model. The quality of the final structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Interactive Data Table: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Crystal system(Hypothetical)
Space group(Hypothetical)
a (Å)(Hypothetical)
b (Å)(Hypothetical)
c (Å)(Hypothetical)
α (°)(Hypothetical)
β (°)(Hypothetical)
γ (°)(Hypothetical)
Volume (ų)(Hypothetical)
Z(Hypothetical)
R-factor (%)(Hypothetical)
Goodness-of-fit(Hypothetical)

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Crystal Packing and Intermolecular Interactions

The precise arrangement of molecules in the crystalline state is dictated by a delicate balance of intermolecular forces, which collectively determine the crystal packing. While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), an analysis of its constituent functional groups—a hydroxyl moiety, a pyridine nitrogen, and the fused furo[3,2-b]pyridine ring system—allows for a detailed prediction of its solid-state architecture. The crystal packing is expected to be dominated by a network of hydrogen bonds, supplemented by weaker non-covalent interactions.

The primary intermolecular force will undoubtedly be hydrogen bonding, a strong directional interaction crucial in the crystal engineering of molecules bearing both hydrogen-bond donors and acceptors. nih.gov The hydroxyl group (-CH₂OH) of this compound serves as a potent hydrogen-bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as hydrogen-bond acceptors. The interplay between these groups is expected to lead to the formation of well-defined supramolecular synthons. nih.govmdpi.com

One of the most probable and stable hydrogen bonding motifs would involve the hydroxyl group of one molecule interacting with the pyridine nitrogen of an adjacent molecule (O-H···N). This type of interaction is a very common and robust feature in the crystal structures of hydroxymethylpyridines and related N-heterocyclic compounds. nih.gov Additionally, the hydroxyl group can also form hydrogen bonds with the furan oxygen (O-H···O) or with the hydroxyl group of a neighboring molecule (O-H···O), leading to the formation of chains or dimeric structures. The presence of these strong interactions significantly influences the melting point and solubility of the compound. nih.gov

To visualize the potential contributions of different intermolecular contacts, Hirshfeld surface analysis is a powerful tool. researchgate.net Although not performed on the target compound, studies on analogous heterocyclic structures reveal that H···H, O···H, and C···H contacts typically account for the majority of the close intermolecular interactions. uni-regensburg.de

A summary of the expected intermolecular interactions in the crystal structure of this compound is presented in the table below.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Strong Hydrogen Bond O-H (hydroxyl)N (pyridine)Primary driving force for supramolecular assembly, likely forming chains or networks.
Hydrogen Bond O-H (hydroxyl)O (furan)Secondary hydrogen bonding motif, contributing to the 3D network.
Hydrogen Bond O-H (hydroxyl)O-H (hydroxyl)Formation of dimeric or catemeric structures.
Weak Hydrogen Bond C-H (aromatic/methylene)O (hydroxyl/furan), N (pyridine)Stabilization of the primary hydrogen-bonded network.
π-π Stacking Furo[3,2-b]pyridine ringFuro[3,2-b]pyridine ringContribution to the cohesive energy and dense packing.
Van der Waals Forces All atomsAll atomsGeneral non-directional attractive forces.

Other Relevant Spectroscopic Techniques in Elucidation

Beyond the foundational techniques of NMR and IR spectroscopy, a range of other spectroscopic methods can provide deeper insights into the structure, electronic properties, and behavior of this compound and its analogs.

Mass Spectrometry (MS): Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be characteristic of an alcohol and a heterocyclic system. Key fragmentation pathways for alcohols include α-cleavage and dehydration. libretexts.orglibretexts.orgyoutube.com The α-cleavage would involve the breaking of the bond between the carbon bearing the hydroxyl group and the furan ring, leading to a resonance-stabilized cation. Dehydration would result in the loss of a water molecule (18 amu). The fragmentation of the furo[3,2-b]pyridine ring itself would also contribute to the spectrum. nist.gov Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated and compared with experimental data from ion mobility-mass spectrometry, providing an additional layer of structural confirmation. uni.luuni.lu

Predicted Mass Spectrometry Data for Furo[3,2-b]pyridine Analogs

Compound Adduct Predicted m/z Predicted CCS (Ų)
This compound uni.lu [M+H]⁺ 150.05496 124.6
[M+Na]⁺ 172.03690 135.6
2-(hydroxymethyl)furo[3,2-b]pyridin-6-ol uni.lu [M+H]⁺ 166.04987 128.2
[M+Na]⁺ 188.03181 139.5
Furo[3,2-b]pyridine-2-carbaldehyde uni.lu [M+H]⁺ 148.03931 122.9

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The furo[3,2-b]pyridine scaffold is a chromophore, and its UV-Vis spectrum would exhibit absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The position and intensity of these bands are sensitive to the substitution pattern and the solvent environment.

Certain furopyridine derivatives have been shown to exhibit fluorescence. The emission properties, such as the wavelength of maximum emission and the fluorescence quantum yield, are highly dependent on the molecular structure and the surrounding medium. The introduction of the hydroxymethyl group can influence the photophysical properties of the furo[3,2-b]pyridine core. Studying the fluorescence behavior, including potential solvatochromism, can provide insights into the nature of the excited state and the molecule's interaction with its environment.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: While solution-state NMR is a standard tool, solid-state NMR can provide valuable information about the structure and dynamics of molecules in the crystalline state. For this compound, ¹³C and ¹⁵N solid-state NMR could be used to probe the local environment of the atoms in the crystal lattice. nih.gov This technique is particularly useful for distinguishing between different polymorphs (different crystal packing arrangements of the same molecule) and for studying intermolecular interactions, such as hydrogen bonding, which can be inferred from changes in chemical shifts and through advanced techniques that measure internuclear distances. nih.gov

Reactivity and Reaction Mechanisms of Furo 3,2 B Pyridin 2 Ylmethanol

Mechanistic Investigations of Furo[3,2-b]pyridine (B1253681) Annulation Reactions

The formation of the furo[3,2-b]pyridine scaffold is a key area of study, with multicomponent reactions offering an efficient route. The Groebke-Blackburn-Bienaymé (GBB) reaction, in particular, provides a basis for understanding the annulation process. beilstein-journals.orgresearchgate.net

Proposed Reaction Pathways (e.g., Groebke Mechanism and Alternate Pathways)

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component process that typically involves the acid-catalyzed condensation of a heterocyclic amidine (like 2-aminopyridine), an aldehyde, and an isonitrile to form imidazo-fused heterocycles. beilstein-journals.orgresearchgate.net The generally accepted mechanism proceeds through the following key steps:

Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and the amino-functionalized heterocycle to form a Schiff base, or imine.

Nitrile Attack: The isonitrile then attacks the electrophilic carbon of the protonated imine.

Cyclization: A subsequent intramolecular cyclization occurs. In the classic GBB reaction, the endocyclic nitrogen of the pyridine (B92270) ring acts as the nucleophile, attacking the intermediate nitrilium ion. This step is a formal [4+1] cycloaddition. researchgate.netresearchgate.net

Aromatization: The final product is formed after tautomerization or a 1,3-hydride shift, leading to an aromatic system.

While the standard GBB reaction yields imidazo[1,2-a]pyridines, variations in the reactants can lead to alternative scaffolds, including furopyridines. An important "unusual" GBB reaction has been observed where pyridoxal (B1214274), an aldehyde containing a hydroxyl group, is used as a reactant. nih.gov In this alternate pathway, the cyclization step deviates from the standard mechanism. Instead of the pyridine ring nitrogen, the adjacent phenolic hydroxyl group executes the nucleophilic attack, leading to the formation of a furan (B31954) ring fused to the pyridine, specifically a furo[2,3-c]pyridine (B168854) skeleton. nih.gov This suggests a plausible mechanistic pathway for the synthesis of furo[3,2-b]pyridines, where a suitably positioned hydroxyl group on a pyridine-based precursor participates in an intramolecular cyclization following the initial condensation with an aldehyde and isonitrile.

Reactions Involving the Hydroxymethyl Group (e.g., Oxidation, Etherification)

The hydroxymethyl group at the 2-position of the furan ring is a primary alcohol and is expected to undergo typical alcohol reactions.

Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde, Furo[3,2-b]pyridine-2-carbaldehyde. This transformation is confirmed by the commercial availability of the aldehyde product (CAS 112372-05-1). sigmaaldrich.com Standard laboratory oxidizing agents are suitable for this purpose.

Reagent TypeExamplesExpected Product
Mild OxidantsPyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), Dess-Martin periodinane, Swern oxidationFuro[3,2-b]pyridine-2-carbaldehyde
Strong OxidantsPotassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄)Furo[3,2-b]pyridine-2-carboxylic acid

Etherification: Etherification of the hydroxymethyl group is also a feasible transformation, proceeding through standard synthetic methods like the Williamson ether synthesis. This would involve converting the alcohol to its alkoxide form with a strong base (e.g., NaH) followed by reaction with an alkyl halide to form the corresponding ether. This provides a route to a variety of (furo[3,2-b]pyridin-2-yl)methyl ether derivatives.

Reactions of the Furo[3,2-b]pyridine Core

The fused aromatic core of Furo[3,2-b]pyridin-2-ylmethanol exhibits reactivity influenced by both the electron-rich furan ring and the electron-deficient pyridine ring.

Interactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The reactivity of the furo[3,2-b]pyridine system towards nitrogen-containing nucleophiles is highly dependent on the nature of the nucleophile. Studies on the related 2H-furo[3,2-b]pyran-2-one system show that the reaction can proceed in two different directions. nih.gov

With Aliphatic Amines: The reaction with aliphatic amines typically leads to condensation without subsequent recyclization of the heterocyclic system. For instance, refluxing with an amine in acetic acid can result in the formation of an enamine. nih.gov

With Hydrazines: In contrast, interaction with dinucleophiles such as hydrazines or hydroxylamine (B1172632) does not stop at the condensation stage. The initial reaction is followed by a recyclization process that involves the opening of the furan ring to form new heterocyclic systems like pyrazolones or isoxazolones. nih.gov

Furthermore, the introduction of a leaving group, such as a bromine atom, onto the core allows for nucleophilic substitution reactions. elsevierpure.com

Recyclization Processes and Furan Ring Opening

The furan ring within the furo[3,2-b]pyridine scaffold is susceptible to opening under certain conditions, often leading to the formation of a new ring system. This recyclization is a key transformation of the core structure.

As noted, the reaction of related furo[3,2-b]pyran-2-ones with dinucleophiles like hydrazines results in the opening of the furan ring and subsequent recyclization to yield pyrazolones. nih.gov The proposed mechanism involves an initial acid-catalyzed addition of the nucleophile, followed by an attack of the second nucleophilic site (e.g., the additional -NH group in hydrazine) on the lactone moiety, which initiates the ring-opening and recyclization cascade. nih.gov This type of transformation highlights the latent dicarbonyl character of the furan ring, which can be unmasked by nucleophilic attack.

Metal-Mediated Transformations and Catalysis

Transition metal catalysis plays a crucial role in both the synthesis and functionalization of the furo[3,2-b]pyridine core.

Scaffold Assembly: Copper-mediated oxidative cyclization is a key method for assembling the furo[3,2-b]pyridine scaffold itself. nih.gov Related furopyridine systems can be synthesized using tandem transition-metal catalysis, such as a Sonogashira coupling followed by a cycloisomerization. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in functionalizing the core. For instance, a chloro-substituted pyridine precursor can be coupled with terminal alkynes in the presence of a Pd/C-Cu catalyst system to build the furan ring in a one-pot process. researchgate.net Similarly, other isomers like furo[2,3-b]pyridines are functionalized using palladium-mediated cross-coupling reactions to install handles for further chemical modification. nih.gov These methods underscore the importance of metal catalysis in creating diverse derivatives of the parent heterocycle.

Computational Chemistry and Modeling of Furo 3,2 B Pyridin 2 Ylmethanol

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the ligand-protein interactions that are crucial for biological activity. In the context of furopyridine derivatives, molecular docking studies have been pivotal in elucidating their binding modes within the active sites of various enzymes.

For instance, research on novel pyridine (B92270), pyrazolopyridine, and furopyridine derivatives as potential CDK2 inhibitors has utilized molecular docking to understand their interaction with the enzyme's binding pocket. nih.govnih.govresearchgate.net These studies often compare the binding mode of the designed compounds to that of a known inhibitor, such as roscovitine, to validate the docking protocol and gain insights into the key interactions driving inhibitory activity. nih.gov The binding energy, a score calculated by the docking program, is often correlated with the experimentally determined inhibitory profile of the molecules. nih.gov

Similarly, in the pursuit of new anticancer agents, molecular docking has been employed to study the interaction of furan (B31954)–pyridinone derivatives with protein targets like METAP2 and EGFR. mdpi.com These studies have identified key hydrogen bonding interactions between the carbonyl group of the pyridinone moiety and amino acid residues within the protein's active site, suggesting that this structural feature is critical for binding. mdpi.com

While specific docking studies on Furo[3,2-b]pyridin-2-ylmethanol are not prevalent in the literature, the general findings for the furopyridine scaffold suggest that the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring are likely to act as hydrogen bond acceptors. The hydroxyl group of the methanol (B129727) substituent in this compound could also participate in hydrogen bonding, further anchoring the ligand within a protein's active site.

Table 1: Key Protein Targets for Furopyridine Derivatives in Molecular Docking Studies
Protein TargetTherapeutic AreaKey Interactions Observed with Furopyridine ScaffoldsReference
Cyclin-Dependent Kinase 2 (CDK2)AnticancerHydrogen bonding, hydrophobic interactions nih.govnih.govresearchgate.net
Methionine Aminopeptidase 2 (METAP2)AnticancerHydrogen bonding with the pyridinone carbonyl mdpi.com
Epidermal Growth Factor Receptor (EGFR)AnticancerHydrogen bonding, hydrophobic interactions mdpi.comacs.org
PI3K/AKTAnticancerImproved binding pattern with key amino acids rsc.org
SARS-CoV-2 Main Protease (Mpro)AntiviralNon-bonding interactions mdpi.com

Quantum Mechanical (QM)-Based Scoring Protocols for Inhibitor Design

The application of quantum mechanics (QM) in drug design offers a more accurate description of molecular interactions compared to classical molecular mechanics force fields. nih.govmdpi.com QM-based methods can provide detailed information on the electronic structure of both the ligand and the protein's active site, leading to more reliable predictions of binding affinities. uzh.chnih.gov These methods are particularly valuable for understanding interactions that are difficult to model with classical approaches, such as charge transfer and polarization. nih.gov

QM-based scoring protocols are increasingly being integrated into drug discovery workflows to prioritize and design inhibitors. uzh.chnih.gov These protocols can be used to refine the results of molecular docking studies by providing a more accurate ranking of potential inhibitors. While the computational cost of QM calculations has historically been a limiting factor, the development of more efficient algorithms and increased computing power has made their application more feasible. uzh.chnih.gov

For the furo[3,2-b]pyridine (B1253681) scaffold, the use of QM-based methods could provide a deeper understanding of its electronic properties and how they influence protein-ligand interactions. For this compound, QM calculations could be used to determine the partial charges on each atom, the molecular orbital energies, and the electrostatic potential map. This information would be invaluable for designing derivatives with improved binding affinities and selectivity. Although specific studies employing QM-based scoring for this compound are not yet available, the general principles of QM in drug design are highly applicable. nih.govijsdr.org

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of a molecule is crucial, as its three-dimensional shape dictates its biological activity. Furanoside rings, which are structurally related to the furan moiety in this compound, are known to be flexible and can adopt a wide range of conformations. nih.gov

Computational methods, such as those based on the Hartree-Fock (HF) method, can be used to determine the principal conformers of such molecules. nih.gov For this compound, a conformational analysis would reveal the preferred orientation of the methanol substituent relative to the fused ring system.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their complexes over time. rsc.org In the context of drug design, MD simulations can be used to assess the stability of a ligand within a protein's binding site and to explore the conformational changes that occur upon binding. For example, MD simulations of thiazole-clubbed pyridine scaffolds targeting the main protease of SARS-CoV-2 have been used to verify docking results and understand the thermodynamic properties of binding. mdpi.com

An MD simulation of this compound docked into a target protein would provide valuable information on the stability of the binding pose, the key interactions that are maintained over time, and the flexibility of both the ligand and the protein. Such simulations on furopyrimidine derivatives have demonstrated their utility in providing insights into the binding patterns with key amino acids in PI3K and AKT-1 binding sites. rsc.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.orgprinceton.edu These predictions can be a valuable tool for structure elucidation and verification. Density Functional Theory (DFT) calculations have been shown to provide excellent estimates of NMR chemical shifts for pyrimidine (B1678525) and related compounds. semanticscholar.org

For this compound, DFT calculations could be used to predict the 1H and 13C NMR spectra. By comparing the predicted spectra to the experimentally obtained spectra, one can confirm the chemical structure of the synthesized compound. Machine learning-based predictors are also emerging as a rapid tool for predicting 1H NMR chemical shifts for small molecules. prospre.ca

Table 2: Predicted 1H NMR Chemical Shifts for a Hypothetical Furopyridine Structure
ProtonPredicted Chemical Shift (ppm)Splitting Pattern
H-3~7.0s
H-5~8.5d
H-6~7.3dd
H-7~8.2d
CH2~4.8s
OHVariables (broad)

Note: The values in this table are illustrative and based on general knowledge of similar structures. Actual predicted values would require specific calculations.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational methods play a crucial role in modern SAR studies by providing a quantitative framework to correlate structural features with activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For furopyridine derivatives, 2D-QSAR models have been generated to determine the structural requirements that govern their CDK2 inhibitory activity. nih.gov These models can then be used to predict the activity of newly designed analogs.

Computational SAR studies often involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties. These descriptors are then used to build a QSAR model using statistical methods like multiple linear regression or partial least squares.

For this compound, a computational SAR study would involve synthesizing and testing a series of derivatives with modifications at different positions of the furo[3,2-b]pyridine scaffold. The resulting data would then be used to develop a QSAR model that could guide the design of more potent and selective compounds. For example, studies on imidazo[1,2-a]pyridine (B132010) derivatives have successfully used SAR to develop potent Nek2 inhibitors. nih.gov

Medicinal Chemistry and Biological Activity of Furo 3,2 B Pyridin 2 Ylmethanol and Its Analogs

Pharmacological Profiling and Target Identification

The furo[3,2-b]pyridine (B1253681) scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for the development of highly selective kinase inhibitors and modulators of crucial cellular signaling pathways. This section details the pharmacological profiling of Furo[3,2-b]pyridin-2-ylmethanol and its analogs, focusing on their interactions with specific kinases and their influence on the Hedgehog signaling pathway.

Inhibition of Kinases and Signaling Pathways

Research has identified the furo[3,2-b]pyridine core as a novel scaffold for developing potent and highly selective inhibitors of Cdc-like kinases (CLKs). nih.govresearchgate.netresearchgate.net Through the optimization of a series of 3,5-disubstituted furo[3,2-b]pyridines, potent and cell-active CLK inhibitors have been developed. nih.govresearchgate.net

One notable example is the compound MU1210 , which has been recognized as a quality chemical biology probe for CLK1, CLK2, and CLK4. researchgate.netnih.gov The development of these inhibitors was facilitated by a flexible synthetic strategy involving chemoselective couplings of 5-chloro-3-iodofuro[3,2-b]pyridine. nih.gov The crystal structure of a related analog, compound 12h , in complex with CLK1 has revealed the binding mode, showing the inhibitor occupying the ATP-binding site. researchgate.net The selectivity of these compounds is a key feature, as demonstrated by kinome-wide profiling. For instance, compound 12f showed significant inhibition of CLKs with minimal off-target effects. researchgate.net

CompoundTarget Kinase(s)Key FindingsReference
MU1210CLK1/2/4Identified as a state-of-the-art chemical biology probe for CLK1/2/4. researchgate.netnih.gov
Compound 12hCLK1Crystal structure in complex with CLK1 elucidated the binding mode within the ATP pocket. researchgate.net
Compound 12fCLKsDemonstrated high selectivity for CLKs in kinome-wide profiling. researchgate.net

The furo[3,2-b]pyridine scaffold has also proven to be a valuable template for the design of highly selective inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs), with a particular focus on HIPK2. nih.govisef.net HIPK2 is a therapeutic target in various diseases, including kidney fibrosis and certain cancers. isef.net

The challenge in developing HIPK inhibitors lies in achieving selectivity due to the high similarity of active sites among protein kinases. isef.net However, structure-activity relationship (SAR) studies on furo[3,2-b]pyridines substituted at the C3 and C5 positions have led to the identification of potent and selective HIPK inhibitors. isef.net

Specifically, the compounds MU135 and MU1787 have been identified as highly selective inhibitors of HIPKs. nih.gov The selectivity of these compounds is a significant advancement. The X-ray crystal structure of MU135 in complex with HIPK2 has been determined, providing a structural basis for its inhibitory activity and a roadmap for further optimization. nih.gov

CompoundTarget Kinase(s)Key FindingsReference
MU135HIPKsA highly selective inhibitor of HIPKs. The X-ray crystal structure in HIPK2 has been solved. nih.gov
MU1787HIPKsIdentified as a highly selective inhibitor of HIPKs. nih.gov

While the primary focus of many studies on furo[3,2-b]pyridines has been on CLKs and HIPKs, the broader exploration of kinase inhibitor space has also touched upon Casein Kinase 1 (CK1). researchgate.net Although not a direct analog of this compound, research in the field of selective kinase inhibitors has led to the identification of potent and highly selective inhibitors of CK1α, δ, and ε based on a different heterocyclic scaffold, the 1H-pyrrolo[2,3-b]pyridine-imidazole core. researchgate.net For instance, the compound MU1742 was highlighted as a potent and highly selective inhibitor of CK1α. researchgate.net This demonstrates the potential for developing selective inhibitors for various kinases by exploring different privileged scaffolds.

Sirtuin 1 (SIRT1) is a class III histone deacetylase involved in various cellular processes. A search of the scientific literature did not yield direct evidence of this compound or its close analogs as inhibitors of SIRT1. The development of SIRT1 inhibitors has been an active area of research, leading to the discovery of potent inhibitors based on different chemical scaffolds. For example, compounds based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold have been identified as potent pan-SIRT1/2/3 inhibitors. acs.org Another class of dual SIRT1/SIRT2 inhibitors includes compounds like cambinol, which has a distinct chemical structure. These findings suggest that while the furo[3,2-b]pyridine core is a versatile scaffold for targeting certain kinases, other heterocyclic systems may be more suitable for the development of SIRT1 inhibitors.

Modulation of Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is implicated in several cancers. nih.govresearchgate.netresearchgate.net Interestingly, a subset of furo[3,2-b]pyridine derivatives that were found to be inactive as kinase inhibitors exhibited potent modulatory effects on the Hedgehog pathway. nih.govresearchgate.net

Specifically, profiling of a series of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed compounds that act as sub-micromolar modulators of this pathway. nih.govresearchgate.net This discovery highlights the concept of "scaffold hopping," where a core chemical structure can be decorated with different substituents to target distinct biological pathways. The furo[3,2-b]pyridine core, therefore, represents a privileged scaffold not only for kinase inhibition but also for the development of novel modulators of the Hedgehog signaling pathway. nih.govresearchgate.netresearchgate.net

Inhibition of Protease-Activated Receptor 2 (PAR-2) Signaling Pathway

Protease-activated receptor 2 (PAR2) is a G-protein coupled receptor involved in inflammation, pain, and cancer. nih.gov While potent antagonists for PAR2 have been developed, such as the imidazopyridazine compound I-191, a review of the available scientific literature did not yield specific data on the inhibition of the PAR-2 signaling pathway by this compound or its direct analogs. nih.gov

Toll-like Receptor (TLR) Agonism (e.g., TLR8)

Toll-like receptors, particularly TLR7 and TLR8, are crucial components of the innate immune system that recognize single-stranded RNA, triggering immune responses. biorxiv.org Agonists of these receptors are of interest as potential vaccine adjuvants. nih.gov Studies have identified that certain furopyridine isomers, specifically those with the furo[2,3-c]pyridine (B168854) and furo[2,3-c]quinoline scaffolds, can act as selective TLR8 agonists. nih.gov However, based on the reviewed literature, there is no specific information available demonstrating that this compound or its analogs exhibit agonist activity at TLR8 or other Toll-like receptors. The activity appears to be specific to other regioisomers of the furopyridine family.

Antipsychotic Activity and Dopamine (B1211576)/Serotonin (B10506) Receptor Interactions

The furo[3,2-b]pyridine nucleus has been successfully utilized as a bioisostere of the indole (B1671886) ring to develop potent and selective serotonin receptor agonists. researchgate.net Atypical antipsychotic drugs often derive their efficacy from a combination of interactions with both serotonin and dopamine receptors. researchgate.netnih.gov

Specifically, research into 5-HT1F receptor agonists for the treatment of migraine has led to the development of a series of substituted furo[3,2-b]pyridines. researchgate.net In this context, the furo[3,2-b]pyridine scaffold effectively replaced the indole nucleus of previous agonist compounds. This substitution resulted in molecules with comparable affinity for the 5-HT1F receptor but with improved selectivity against other serotonin receptor subtypes, such as 5-HT1A. researchgate.net Through these investigations, the compound 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide was identified as a potent and selective 5-HT1F receptor agonist with potential for treating acute migraine. researchgate.net While this work highlights significant interaction with a key serotonin receptor, direct evidence linking this compound or its analogs to dopamine receptor binding or broader antipsychotic activity profiles remains limited in the reviewed literature. Studies on the related furo[3,2-c]pyridine (B1313802) isomer have shown potent affinity for 5-HT1 and 5-HT2 receptors but weak interaction with the dopamine D2 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies on the furo[3,2-b]pyridine scaffold have been crucial in optimizing ligand affinity and selectivity for specific biological targets.

Influence of Substituents on Biological Activity

For the series of 5-HT1F receptor agonists, the nature and position of substituents on the furo[3,2-b]pyridine core were found to be critical for biological activity. researchgate.net The research demonstrated that a 3,5-disubstituted pattern on the furo[3,2-b]pyridine ring was particularly effective. nih.govresearchgate.netresearchgate.net

Key findings from these SAR studies include:

Substitution at the 3-position: Introduction of a 1-methyl-piperidin-4-yl group at this position was found to be highly favorable for potent 5-HT1F receptor affinity. researchgate.net

Substitution at the 5-position: An amide linkage at this position, specifically with a benzoyl group, was essential for activity. The substitution on the benzoyl ring also played a role, with a 4-fluoro substituent proving beneficial. researchgate.net

Bioisosteric Replacement: The replacement of an indole nucleus with the furo[3,2-b]pyridine core was a successful strategy, maintaining high affinity while improving the selectivity profile of the compounds. researchgate.net

The following table summarizes the impact of key structural modifications on the binding affinity for the 5-HT1F receptor.

CompoundCore ScaffoldSubstituent at C3Substituent at C55-HT1F Receptor Affinity (Ki, nM)
Analog 1Indole1-Methyl-piperidin-4-yl4-Fluoro-benzamide2.5
Compound 5Furo[3,2-b]pyridine1-Methyl-piperidin-4-yl4-Fluoro-benzamide3.2

Identification of Pharmacophores and Selectivity Filters

The SAR studies allowed for the identification of the essential pharmacophoric features required for potent and selective 5-HT1F receptor agonism based on the furo[3,2-b]pyridine scaffold. researchgate.net

The key pharmacophoric elements are:

The Furo[3,2-b]pyridine Core: This planar, bicyclic system acts as the central scaffold, serving as an effective bioisostere for the indole ring. Its specific arrangement of heteroatoms is critical for establishing the correct orientation within the receptor's binding pocket.

A Basic Amine Group: A nitrogen-containing substituent at the 3-position, such as the 1-methyl-piperidine, provides a basic center that is a crucial interaction point.

An Amide Linker at the 5-position: The benzamide (B126) group at the 5-position serves as a key hydrogen bond donor and acceptor, with the aromatic ring extending into another sub-pocket of the receptor.

The selectivity of these compounds is achieved through the specific geometry and electronic properties of the furo[3,2-b]pyridine core compared to an indole nucleus, which leads to a better fit in the 5-HT1F receptor over other related serotonin receptor subtypes. researchgate.net

In Vitro and In Vivo Biological Evaluation

The biological evaluation of furo[3,2-b]pyridine derivatives has been conducted using a variety of in vitro and, in some cases, in vivo models to characterize their pharmacological profiles.

For the 5-HT1F receptor agonists, comprehensive in vitro evaluations were performed using radioligand binding assays to determine the affinity and selectivity of the compounds. researchgate.net These assays measured the ability of the synthesized furo[3,2-b]pyridine analogs to displace a known radiolabeled ligand from the 5-HT1F receptor and a panel of other receptor subtypes. This in vitro screening was essential for identifying compounds like 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, which exhibited high potency (Ki = 3.2 nM) and selectivity for the target receptor. researchgate.net

While extensive in vivo data for this specific compound series is not detailed in the available literature, the lead compound was identified as a candidate with the potential for in vivo efficacy in treating acute migraine, suggesting it possesses properties suitable for further preclinical development. researchgate.net Other research on different furo[3,2-b]pyridine derivatives has shown activity in in vivo models for other conditions, such as anticancer studies where compounds were evaluated in tumor xenograft models. ijpsonline.comresearchgate.net

Cytotoxic Properties Against Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)

Other related heterocyclic structures have also been investigated. For example, novel pyrano[3,2-c]pyridine derivatives have been shown to inhibit the growth and proliferation of MCF-7 cells in a dose- and time-dependent manner. One of the most potent compounds in this series, 4-CP.P, exhibited an IC50 value of 60 ± 4.0 μM after 24 hours of exposure.

Furthermore, a study on new 3-cyano-2-substituted pyridines revealed that compound 9a was more potent than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) against MCF-7 cells, with an IC50 value of 2.04 μM compared to 7.06 μM for 5-FU. However, these compounds did not show remarkable effects on the viability of MDA-MB-231 cells.

Table 1: Cytotoxic Activity of Furo[3,2-b]pyridine Analogs and Related Compounds Against Cancer Cell Lines This table presents data for analogs and related compounds due to the absence of specific data for this compound.

Compound/Analog Cancer Cell Line IC50 Value (µM) Source
Furo[3,2-b]pyridine derivatives MCF-7 (breast cancer) 0.36 - 1.8
Furo[3,2-b]pyridine derivatives HCT-15 (colon cancer) 0.36 - 1.8
4-CP.P (pyrano[3,2-c]pyridine) MCF-7 (breast cancer) 60 ± 4.0 (24h)

Apoptosis-Inducing Potential

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While direct evidence for this compound inducing apoptosis is not documented, its analogs have shown this potential. The cytotoxic effects of the aforementioned pyrano[3,2-c]pyridine derivatives against MCF-7 cells were found to be mediated through the induction of apoptosis. This was confirmed by an increase in the sub-G1 population in cell cycle analysis and the exposure of phosphatidylserine (B164497) on the outer cell membrane.

Similarly, the potent 3-cyano-2-substituted pyridine (B92270) compound 9a was found to induce apoptosis in MCF-7 cells. Morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies, were observed in a concentration-dependent manner.

Table 2: Apoptosis-Inducing Activity of Furo[3,2-b]pyridine Analogs and Related Compounds This table presents data for analogs and related compounds due to the absence of specific data for this compound.

Compound/Analog Cancer Cell Line Apoptotic Mechanism Source
Pyrano[3,2-c]pyridine derivatives MCF-7 Increase in sub-G1 population, phosphatidylserine exposure

Immune Response Modulation (e.g., Chemokine Ligand Upregulation, Cytokine Induction)

There is currently no available research data on the specific immune response modulating effects of this compound, including its potential to upregulate chemokine ligands or induce cytokines. The broader class of furo[3,2-b]pyridines has been investigated for various biological activities, but their interaction with the immune system remains an area for future research.

Adjuvantic Effects in Immunization Studies

Consistent with the lack of data on immune modulation, there are no published studies on the adjuvant effects of this compound in immunization. The potential of this compound or its derivatives to enhance immune responses to antigens has not been explored.

Potential Therapeutic Applications

Based on the biological activities observed for the furo[3,2-b]pyridine scaffold and its analogs, several potential therapeutic applications for this compound can be postulated.

Neurodegenerative Diseases (e.g., Alzheimer, Parkinson)

The furo[3,2-b]pyridine scaffold has been identified as a promising starting point for the development of inhibitors for cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway, both of which have been implicated in neurodegenerative diseases. nih.gov While direct studies on this compound for neurodegenerative conditions are absent, related furo[2,3-b]pyridine (B1315467) derivatives have been explored as potential treatments for conditions like psychosis, memory deficits, and Parkinson's disease. google.com

Various Malignancies (e.g., Kidney Fibrosis, Cervical Cancer, Leukemia, Lung Cancer, Colon Cancer)

The demonstrated cytotoxic and apoptotic effects of furo[3,2-b]pyridine analogs suggest a potential role for this compound in cancer therapy.

Kidney Fibrosis: While not a malignancy, fibrosis is a related pathological process. A pyrano[2,3-b]pyridine derivative, YX-2102, has been identified as a cannabinoid receptor 2 (CB2R) agonist that can alleviate lung fibrosis. nih.gov Given the role of CB2R in protecting against fibrosis in various organs, including the kidney, this suggests a potential therapeutic avenue for related compounds. nih.gov

Cervical Cancer: Thieno[2,3-b]pyridines, which are structurally similar to furopyridines, have shown significant cytotoxicity and apoptosis-inducing effects in cervical cancer cell lines. nih.govwikipedia.org

Colon Cancer: As previously mentioned, derivatives of Furo[3,2-b]pyridine-2-carboxylic acid have shown potent cytotoxic activity against the HCT-15 colon cancer cell line. Additionally, pyridine-based conjugates have been investigated as potential inhibitors of pathways involved in colorectal cancer. nih.gov

Leukemia, Lung Cancer: Although specific data for this compound is lacking, the general anticancer potential of the furo[3,2-b]pyridine scaffold suggests that its derivatives could be explored for a wide range of malignancies.

Inflammatory Diseases (e.g., Asthma, Rheumatoid Arthritis, Inflammatory Bowel Diseases)

Research into the anti-inflammatory potential of furo[3,2-b]pyridine derivatives has shown promise in preclinical studies. Certain analogs have demonstrated inhibitory effects on key inflammatory pathways, suggesting their potential utility in treating chronic inflammatory conditions.

One area of investigation is the role of these compounds in modulating the interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the innate immune response signaling cascade. nih.gov A series of dihydrofuro[2,3-b]pyridine derivatives have been developed as potent IRAK4 inhibitors. nih.gov Structural modifications of an initial hit compound led to the identification of derivatives with significantly improved potency. nih.gov For instance, one such analog demonstrated the ability to reduce the production of pro-inflammatory cytokines in both mouse and human cells, and it was shown to be orally efficacious in a mouse model of lipopolysaccharide-induced inflammation. nih.gov

Furthermore, Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride has been noted for its potential anti-inflammatory properties. This compound is reported to inhibit the activation of protease-activated receptor 2 (PAR-2), a receptor involved in inflammation and pain. This mechanism of action suggests a potential therapeutic application for derivatives of this class in managing inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, novel formyl peptide receptor (FPR) agonists with pyridinone scaffolds, which can be considered structural analogs, have been investigated for their potential in treating rheumatoid arthritis. One such compound, N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide , showed a preference for FPR2 and was evaluated in a rat model of rheumatoid arthritis. nih.gov

A patent has also described substituted furo[2,3-b]pyridine derivatives as antagonists or inverse agonists of the Cannabinoid-1 (CB1) receptor, with potential applications in treating asthma, among other conditions. google.com

Table 1: Investigational Furo[3,2-b]pyridine Analogs in Inflammatory Diseases

Compound/Analog ClassTarget/Mechanism of ActionPotential Therapeutic Application
Dihydrofuro[2,3-b]pyridine derivativesIRAK4 inhibitionInflammatory and autoimmune diseases nih.gov
Furo[3,2-b]pyridine-2-carboxylic acid hydrochloridePAR-2 inhibitionRheumatoid arthritis, Inflammatory bowel disease
Substituted furo[2,3-b]pyridine derivativesCB1 receptor antagonism/inverse agonismAsthma google.com
Pyridinone scaffold analogsFPR2 agonismRheumatoid arthritis nih.gov

Metabolic Disorders (e.g., Diet-Induced Obesity, Adipose Inflammation)

The endocannabinoid system, particularly the CB1 receptor, is a known regulator of appetite and energy metabolism. A patent has disclosed a series of substituted furo[2,3-b]pyridine derivatives that act as antagonists or inverse agonists of the CB1 receptor. google.com These compounds are proposed for the treatment of obesity and eating disorders. google.com By blocking the CB1 receptor, these analogs could potentially help in reducing food intake and promoting weight loss, thereby addressing diet-induced obesity.

While direct studies on this compound in adipose inflammation are not prevalent in the reviewed literature, the link between obesity and a state of chronic low-grade inflammation in adipose tissue is well-established. Therefore, compounds that can tackle obesity may indirectly have a positive impact on adipose inflammation.

Antimicrobial Activity

The furo[3,2-b]pyridine core and its isosteres have been explored for their antimicrobial properties. For instance, a study on furo[3,2-b]pyrrole derivatives, which are structurally similar to furo[3,2-b]pyridines, has demonstrated their potential as antibacterial agents. arkat-usa.org The antibacterial activity of these compounds was evaluated against Micrococcus luteus and Escherichia coli. arkat-usa.org

One of the tested compounds, a 2-triphenylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylate derivative, showed notable activity, which was attributed to its "detergent-like" properties that may facilitate passage through the bacterial membrane. arkat-usa.org Another derivative from this series exhibited antibacterial activity comparable to the standard 6-aminopenicillanic acid (6-APA). arkat-usa.org The minimum inhibitory concentration (MIC) values for some of these compounds were in the micromolar range, indicating their potential for further development as antimicrobial agents. arkat-usa.org

Specifically, Furo[3,2-b]pyridine-2-carboxylic acid hydrochloride has been reported to exhibit antimicrobial activity against various bacterial strains, with MIC values as low as 6.25 μg/mL against certain pathogens.

Table 2: Antimicrobial Activity of Furo[3,2-b]pyrrole Analogs

CompoundTest OrganismMIC Value
Compound 5c Escherichia coli0.16 mM arkat-usa.org
Micrococcus luteus< 0.1 mM arkat-usa.org
Compound 8c Escherichia coli2.56 mM arkat-usa.org
Micrococcus luteus1.92 mM arkat-usa.org

Antifibrotic Activity

Homeodomain-interacting protein kinase 2 (HIPK2) has been identified as a therapeutic target in conditions such as kidney fibrosis. isef.net Research has focused on the furo[3,2-b]pyridine motif as a potent pharmacophore for ATP-competitive inhibitors of HIPKs. isef.net The development of selective inhibitors for HIPK2 based on this scaffold could offer a therapeutic strategy for fibrotic diseases. isef.net However, specific studies detailing the antifibrotic activity of this compound or its direct analogs are not extensively covered in the currently available literature.

Addressing Reactogenicity in Vaccine Adjuvants

There is no specific information available in the reviewed scientific literature regarding the use of this compound or its analogs in addressing the reactogenicity of vaccine adjuvants.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes to Furo[3,2-b]pyridin-2-ylmethanol

The generation of this compound and its analogs hinges on the efficient construction of the core furo[3,2-b]pyridine (B1253681) skeleton. While several methods exist, future research is geared towards developing more efficient, scalable, and environmentally benign synthetic strategies.

Current synthetic approaches often involve metal-catalyzed reactions. For instance, a one-pot method utilizing palladium-on-carbon and copper catalysis under ultrasound irradiation has been developed for synthesizing 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net This procedure involves the coupling of 3-chloro-2-hydroxypyridine (B189369) with various terminal alkynes. nih.gov Another established method is the copper-mediated oxidative cyclization to assemble the core scaffold. nih.govresearchgate.net

Future research will likely focus on overcoming the limitations of current methods, such as the use of expensive metal catalysts and complex, multi-step procedures. nih.gov The exploration of novel catalytic systems, including earth-abundant metals or even metal-free conditions, is a key area of interest. Furthermore, developing synthetic routes that allow for precise control over regioselectivity, especially for creating diverse substitutions at the 2, 3, 5, and 7 positions, is crucial for building libraries of compounds for biological screening. researchgate.net A one-pot Sonogashira coupling followed by a heteroannulation sequence has been shown to be an efficient method for producing the scaffold, which can then undergo regioselective lithiation to introduce substituents at the 2-position, providing a direct route to compounds like this compound. researchgate.net

Table 1: Overview of Synthetic Strategies for the Furo[3,2-b]pyridine Scaffold

Method Key Reagents/Catalysts Position of Substitution Reference
Ultrasound-Assisted One-Pot Synthesis 3-chloro-2-hydroxy pyridine (B92270), terminal alkynes, Pd/C-CuI-PPh3 2-position nih.gov
Copper-Mediated Oxidative Cyclization Copper catalyst Scaffold assembly nih.govresearchgate.net
Sonogashira Coupling/Heteroannulation Palladium catalyst, subsequent lithiation 2-position researchgate.net

Advanced Biological Studies and Clinical Translation Potential

The furo[3,2-b]pyridine scaffold is a cornerstone for potent and selective inhibitors of several therapeutically relevant protein families. researchgate.net Derivatives have shown promise as inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog (Hh) signaling pathway, both of which are implicated in various forms of cancer. nih.govresearchgate.net

Advanced biological studies are needed to move these promising laboratory findings toward clinical reality. For example, a 2-substituted furo[3,2-b]pyridine derivative demonstrated encouraging growth inhibition against MDA-MB-231 and MCF-7 breast cancer cell lines and was found to inhibit SIRT1, an enzyme involved in cellular regulation. nih.gov The same compound was also shown to induce apoptosis in MCF-7 cells. nih.gov

The future of this research involves several key steps:

In Vivo Efficacy: Moving from in vitro cell line studies to animal models of disease (e.g., cancer, neurodegenerative disorders) is critical to evaluate the efficacy and pharmacokinetic profiles of lead compounds derived from the this compound scaffold.

Mechanism of Action: While targets like CLKs and the Hh pathway have been identified, a deeper understanding of the molecular interactions and downstream effects is necessary. nih.govresearchgate.net This includes identifying specific binding modes and elucidating how these interactions translate into a therapeutic effect.

Targeting Other Diseases: The biological activity of furopyridines extends beyond cancer to potential antiviral, antifungal, and antibiotic applications. doaj.org Systematic screening of this compound and related analogs against a wider range of pathogens and disease targets could uncover new therapeutic opportunities.

Given that inappropriate activation of the Hedgehog pathway is a known factor in several malignancies and that CLKs are considered promising targets for treating neurodegenerative diseases, the clinical translation potential for this class of compounds is significant. researchgate.net

Development of this compound as Chemical Probes

A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein target. The furo[3,2-b]pyridine scaffold has been identified as an excellent foundation for developing such probes. nih.govresearchgate.net These tools are invaluable for chemical genetics and molecular biology, helping to validate new drug targets and explore complex cellular pathways. researchgate.net

For example, the compound MU1210, a derivative of the furo[3,2-b]pyridine core, has been put forward as a high-quality chemical probe for studying cdc-like kinases 1, 2, and 4 (CLK1/2/4). researchgate.net The development of this compound and its derivatives as chemical probes involves:

Attaching Functional Groups: Modifying the core structure, for instance at the methanol (B129727) group, to include reporter tags (e.g., fluorescent dyes) or affinity labels (e.g., biotin) for use in pull-down assays and imaging studies.

Ensuring High Selectivity: A crucial feature of a good chemical probe is its ability to bind specifically to its intended target with minimal off-target effects. Research efforts are focused on refining the furo[3,2-b]pyridine structure to maximize this selectivity. nih.gov

Availability of a Negative Control: For a probe to be validated, a structurally similar but biologically inactive control compound is often required. The diverse synthetic routes available for the furo[3,2-b]pyridine scaffold facilitate the creation of such control molecules. nih.gov

By developing a suite of chemical probes based on this compound, researchers can better investigate the roles of target enzymes like CLKs in both healthy and diseased states. researchgate.net

Further Elucidation of Structure-Activity Relationships for Enhanced Selectivity

Understanding the Structure-Activity Relationship (SAR) is fundamental to optimizing a chemical scaffold for potency and selectivity. For the furo[3,2-b]pyridine core, initial studies have already revealed key SAR insights.

Research has shown that the substitution pattern on the heterocyclic ring system is a critical determinant of biological activity. nih.govresearchgate.net For instance, optimization of 3,5-disubstituted furo[3,2-b]pyridines yielded potent and highly selective inhibitors of CLKs. researchgate.net In contrast, profiling a library of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were inactive against kinases, led to the discovery of sub-micromolar modulators of the Hedgehog pathway. nih.govresearchgate.net This stark difference highlights how substitution patterns can be used to direct the biological activity of the scaffold toward entirely different target classes.

Future SAR studies should focus on a more granular analysis of substitutions at each position, including the 2-position where the methanol group of this compound resides. Key research questions include:

How does modifying the length or nature of the alkyl chain at the 2-position (e.g., changing from methanol to ethanol (B145695) or propanol) affect activity?

What is the impact of replacing the hydroxyl group of the methanol with other functional groups (e.g., amines, halogens, or esters)?

How do substitutions at the 2-position interact with modifications at other positions (e.g., the 3, 5, and 7 positions) to influence potency and selectivity?

Table 2: Known Structure-Activity Relationships for the Furo[3,2-b]pyridine Scaffold

Substitution Pattern Biological Activity Target(s) Reference
3,5-disubstituted Potent and selective inhibition cdc-like kinases (CLKs) nih.govresearchgate.net
3,5,7-trisubstituted Modulation of signaling pathway Hedgehog (Hh) pathway nih.govresearchgate.net

By systematically synthesizing and testing new derivatives, researchers can build a comprehensive SAR map for the furo[3,2-b]pyridine scaffold. This knowledge will be instrumental in designing next-generation inhibitors and chemical probes with enhanced selectivity and tailored biological functions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.